1-methyl-N-(pyridin-3-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-(pyridin-3-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole core substituted with a pyridine ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(pyridin-3-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(pyridin-3-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
1-methyl-N-(pyridin-3-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-methyl-N-(pyridin-3-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to modulation of biological pathways and effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the pyrazole ring, such as:
- 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
- 1-methyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide
- 1-methyl-3-(phenyl)-1H-pyrazole-5-carboxamide
Uniqueness
1-methyl-N-(pyridin-3-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both pyridine and thiophene rings, along with the carboxamide group, allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-N-pyridin-3-yl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-18-12(8-11(17-18)13-5-3-7-20-13)14(19)16-10-4-2-6-15-9-10/h2-9H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWYAXGBKDTAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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